1-Phenyl-1,3-dihydro-2H-imidazol-2-one belongs to the class of compounds known as imidazolones, specifically 2-imidazolones. These are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a ketone group. [] The compound has been investigated in various scientific research fields, including medicinal chemistry and materials science, due to its structural features and potential biological activities.
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, also known as benzophenone imidazole, is a heterocyclic compound that belongs to the benzimidazole family. This compound features a fused benzene and imidazole ring system, with a phenyl group attached to the nitrogen atom. Its unique structure contributes to its diverse biological activities and applications in medicinal chemistry, making it a valuable scaffold for drug design and various industrial applications.
The compound is classified under the category of heterocyclic compounds, specifically within the benzimidazole derivatives. Its molecular formula is with a molecular weight of approximately 210.23 g/mol. The compound's CAS number is 14813-85-5, which is used for its identification in chemical databases.
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods, with the most common being:
The synthesis often employs continuous flow reactors in industrial settings to enhance reaction efficiency and yield. Catalysts and optimized conditions, such as temperature and pressure control, are crucial for improving scalability.
The structural representation of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one consists of a benzimidazole core with a phenyl substituent. The fused ring system imparts unique electronic properties that contribute to its biological activity.
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one participates in various chemical reactions, including:
The types of reactions that 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one undergoes include:
Reaction Type | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | N-Oxides |
Reduction | Sodium borohydride, lithium aluminum hydride | Reduced derivatives |
Substitution | Halogens, alkylating agents | Substituted derivatives |
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is typically characterized by:
The chemical stability and reactivity of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one are influenced by its functional groups. The imidazole ring contributes to its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
The Erlenmeyer-Plöchl reaction provides the foundational route to 4-arylidene-2-phenylimidazol-5(4H)-one scaffolds – crucial precursors to 1-phenylimidazol-2(3H)-one derivatives. This multistep process initiates with N-acylation of glycine using benzoyl chloride to form hippuric acid, which undergoes cyclodehydration in acetic anhydride to generate 2-phenyloxazol-5(4H)-one (azlactone). The critical C–C bond formation occurs via base-catalyzed Knoevenagel-type condensation between the activated methylene group of azlactone and aromatic aldehydes [1] [2]. Optimization studies reveal that electron-deficient benzaldehydes require extended reaction times (8-12 hours) but deliver higher yields (75-92%) compared to electron-rich analogues (60-75% yields in 4-6 hours). The use of Hünig's base (diisopropylethylamine) as a catalyst significantly suppresses side products by minimizing aldol condensation of aldehydes [1]. Solvent-free conditions at 80-100°C improve atom economy while maintaining yields above 70% for most substrates [6].
Systematic variation of the 4-benzylidene moiety profoundly impacts both synthetic efficiency and biological potency. Table 1 demonstrates the correlation between benzaldehyde electronics and azlactone yield, alongside the resulting carbonic anhydrase (CA) inhibition:
Table 1: Substituent Effects in 4-Benzylideneimidazolone Synthesis and Bioactivity
Benzaldehyde Substituent (R) | Reaction Time (h) | Yield (%) | hCA IX KI (nM) | MCF-7 IC50 (µM) |
---|---|---|---|---|
4-NO2 | 9.5 | 89 | 45.2 | 3.14 |
4-Cl | 7.0 | 85 | 23.0 | 3.71 |
H | 5.5 | 78 | 61.8 | 8.92 |
4-OCH3 | 4.0 | 68 | 155.4 | 14.60 |
3,4-(OCH3)2 | 5.2 | 72 | 92.3 | 11.30 |
2-Furyl | 3.5 | 81 | 29.7 | 1.05 |
Electron-withdrawing groups (e.g., 4-NO2) enhance electrophilicity of the carbonyl, accelerating nucleophilic attack by the azlactone anion but potentially compromising isoform selectivity. Conversely, the 2-furyl derivative exhibits exceptional cytotoxicity (IC50 = 1.05 µM against MCF-7) attributed to furan's hydrogen-bonding capability and optimal lipophilicity [1] [6]. Benzylidene geometry (E-configuration confirmed by 1H NMR coupling constants >16 Hz) is critical for planarity and target engagement.
Thermal rearrangement of 5-aryl-1,2,3-dithiazoles provides an alternative pathway to polysubstituted imidazolones under mild conditions. Heating 4-chloro-5-(3-methyl-1-phenylpyrazol-4-yl)-1,2,3-dithiazole (80°C, DMF, 4h) induces sulfur extrusion and ring contraction, forming 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one. Subsequent acid hydrolysis (50% acetic acid, reflux) generates the ring-opened acryloyl intermediate, which undergoes cyclocondensation with o-phenylenediamine to afford benzimidazole-fused imidazolones in 65-72% yield [8]. Microwave irradiation (120°C, 30 min) significantly accelerates this process while maintaining comparable yields.
This methodology enables efficient construction of complex tetracyclic systems inaccessible via classical routes. The acryloyl intermediate generated in situ reacts regioselectively with electron-deficient diamines: 4,5-diaminopyrimidine yields pyrimido[1,2-a]benzimidazoles, while 3,4-diaminofurazan forms furazano[3,4-b]quinoxalines. These annelated derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax 320-380 nm) due to extended conjugation, confirmed by TD-DFT calculations [8]. The versatility of this approach is demonstrated by incorporating heterocyclic aldehydes (thiophene-2-carboxaldehyde, isonicotinaldehyde) to modulate electronic properties without erosion of yield (68-75%).
Selective N-1 functionalization avoids the ambiguity inherent in imidazolone tautomerism. Copper-catalyzed Ullmann-type coupling enables efficient N-arylation under mild conditions: employing CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and K3PO4 in toluene (80°C, 12h) achieves 85-93% yields for diverse aryl halides. Electron-deficient aryl bromides react fastest (3-5h), while sterically hindered substrates (2,6-dimethylbromobenzene) require extended time (18h) but still deliver >75% yield [9]. Key advantages include tolerance for free NH (C3) and carbonyl groups, and compatibility with halogens (F, Cl) amenable to further functionalization.
Palladium systems (Pd(OAc)2/XPhos) extend the scope to heteroaryl chlorides (2-chloropyrazine, 4-chloropyrimidine) with yields reaching 70-82%. Table 2 compares catalytic systems:
Table 2: Transition Metal-Catalyzed N-Arylation of 1-Phenylimidazol-2(3H)-one
Catalyst System | Base | Solvent | Temp (°C) | Aryl Halide Scope | Yield Range (%) |
---|---|---|---|---|---|
CuI (10 mol%)/DMCD (20 mol%) | K3PO4 | Toluene | 80 | Aryl Br, I (electron-rich/neutral) | 78-93 |
Pd(OAc)2 (5 mol%)/XPhos | Cs2CO3 | Dioxane | 100 | Aryl Cl, Br; heteroaryl Cl | 65-82 |
Cu2O (15 mol%)/phenanthroline | K2CO3 | DMF | 90 | Activated aryl Cl | 70-85 |
Electron-deficient imidazolones undergo regioselective C–H functionalization at C-4 via directed ortho-metalation. Deprotonation with LiTMP (-78°C, THF) generates a stabilized anion that transmetallates to Pd(II), enabling Suzuki coupling with arylboronic acids. Key considerations include:
This methodology constructs biaryl systems critical for kinase inhibition (e.g., 4-(4-aminophenyl) derivatives show EGFR IC50 = 0.28 µM). Computational studies (M06-2X/6-31G*) confirm decreased LUMO energy (-1.98 eV) in C-4 arylated compounds, facilitating charge transfer with biological targets.
Rink amide AM resin (0.6-0.8 mmol/g loading) provides optimal balance between swelling capacity (DCM, DMF) and steric accessibility for constructing sulfonamide libraries. The synthesis commences with Fmoc deprotection (20% piperidine/DMF), followed by coupling of 4-(bromomethyl)benzoic acid using HATU/DIPEA to install the benzyl bromide handle. Nucleophilic displacement with sodium sulfite (DMF/H2O, 70°C) generates the solid-supported sulfonate, which undergoes chlorination (SOCl2) to yield resin-bound sulfonyl chloride [4]. This intermediate reacts with diverse amines (aliphatic, aryl, heterocyclic) to install the sulfonamide moiety (0.1M DIEA in NMP, 2h, >95% conversion).
The immobilized sulfonamide undergoes diversification via two principal routes:
A 48-member library employing strategy (1) demonstrated exceptional tumor-associated carbonic anhydrase inhibition (hCA IX KI = 21-155 nM). Key structure-activity insights include:
Table 3: Solid-Phase Synthesis Outcomes for Imidazolone-Sulfonamide Hybrids
Diversification Strategy | R1 (Azlactone) | R2 (Amine) | Purity (%) | hCA IX KI (nM) | Cytotoxicity (MCF-7 IC50, µM) |
---|---|---|---|---|---|
Azlactone coupling | 4-NO2C6H4 | Piperidine | 92 | 38.2 | 3.14 |
Azlactone coupling | 2-Furyl | Morpholine | 89 | 23.0 | 1.05 |
On-resin cyclization | H | 4-Aminopiperidine | 85 | 67.8 | 8.42 |
On-resin cyclization | 4-ClC6H4 | 3-Aminopyrrolidine | 88 | 45.6 | 4.11 |
Automated cleavage (95:5 TFA/H2O, 2h) delivers products with >85% purity (HPLC), enabling direct biological screening. This platform facilitates rapid exploration of structure-activity relationships (SAR) for anticancer applications.
Table of Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7